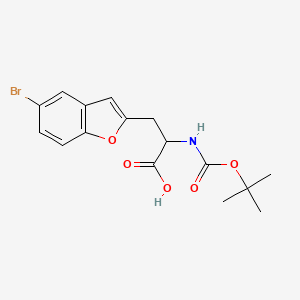![molecular formula C23H22N2O3 B2616835 2-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide CAS No. 922886-75-7](/img/structure/B2616835.png)
2-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The compound contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 184.24 . The physical form of the compound is oil .Scientific Research Applications
Synthesis and Characterization
Synthesis and Characterization of Derivatives : A variety of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including naphthalen-1yl substituents, were synthesized and characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. One derivative, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was further characterized by single crystal X-ray diffraction, highlighting its potential for detailed structural analysis in the development of new compounds (Özer et al., 2009).
Anticancer Drug Development
Potential Anticancer Drug : A naftopidil analogue demonstrated effectiveness in inducing cell death across a wide variety of human cancer cell lines. It exhibits promising potential as a new anticancer drug, highlighting the therapeutic applications of naphthalene derivatives (Nishizaki et al., 2014).
Antimicrobial and Antimycobacterial Activity
Antimicrobial and Antimycobacterial Compounds : A series of new N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid exhibited significant antibacterial and antimycobacterial activity. Some compounds demonstrated higher activity against methicillin-resistant Staphylococcus aureus strains and Mycobacterium tuberculosis than standard treatments, suggesting their potential as lead drugs for infectious diseases (Goněc et al., 2015).
Electrochemical Applications
Electrochromic Polymers : Polymers derived from triarylamine end-capped, 2,7-bis(diphenylamino)naphthalene-cored dicarboxamides were developed. These polymers exhibit reversible electrochemical oxidation processes and significant color changes upon electro-oxidation, relevant for electrochromic applications (Hsiao & Han, 2017).
Chemosensors for Metal Ions
Chemosensors for Transition Metal Ions : Novel compounds synthesized from naphthalene derivatives demonstrated selective coordination and remarkable selectivity towards Cu2+ ions, with potential applications in chemical sensing and environmental monitoring (Gosavi-Mirkute et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-2-28-20-13-12-16-7-3-4-10-19(16)22(20)23(27)24-17-8-5-9-18(15-17)25-14-6-11-21(25)26/h3-5,7-10,12-13,15H,2,6,11,14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJZGIKMMUOKNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=CC=C3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,6-dichlorophenyl)-1-methyl-7-(methylsulfanyl)-1H,2H,3H,4H-pyrimido[4,5-d][1,3]diazin-4-one](/img/structure/B2616753.png)
![2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2616755.png)
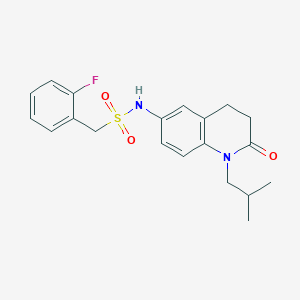

![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2616759.png)
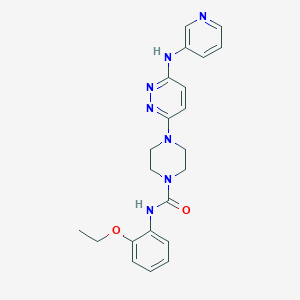
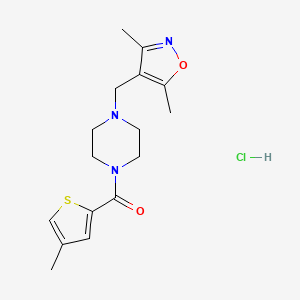
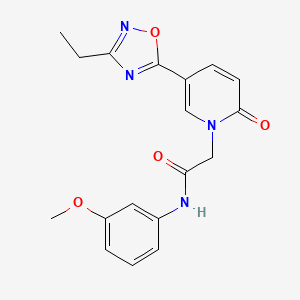
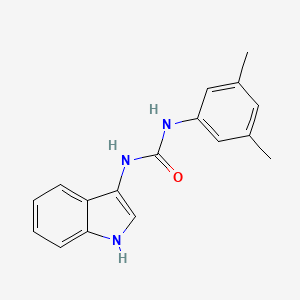
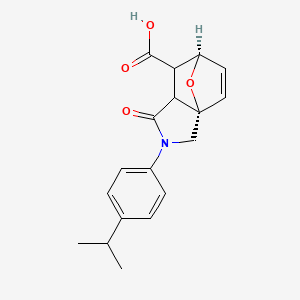
![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one](/img/structure/B2616766.png)
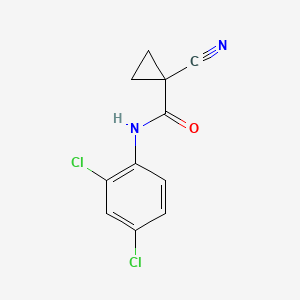
![N-(3,4-difluorophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2616771.png)
